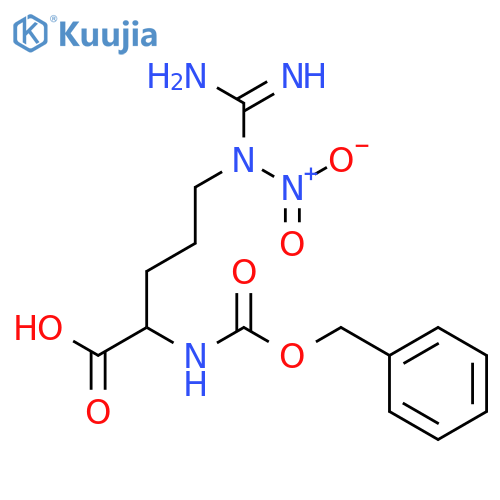Cas no 2304-98-5 (Z-Arg(NO2)-OH)

Z-Arg(NO2)-OH 化学的及び物理的性質
名前と識別子
-
- Cbz-N'-nitro-L-arginine
- Z-Arg(NO2)-OH
- N-Benzyloxycarbonyl-N'-nitro-L-arginine
- N'-[Imino(nitroamino)methyl]-N-[(phenylmethoxy)carbonyl]-L-ornithine
- (S)-2-(((Benzyloxy)carbonyl)amino)-5-(3-nitroguanidino)pentanoic acid
- Cbz-Arg(NO2)-OH
- N-Cbz-N-Nitro-L-Ainine
- Z-Arg(NO?)-OH
- Z-Arg(NO2)-OH N-α-Z-N-ω-nitro-L-arginine
- Z-L-Arg(NO2)-OH
- Cbz-L-Arg(NO2)-OH
- N^a-Benzyloxycarbonyl-N^w-nitro-L-arginine
- N-CBZ-N-NITRO-L-ARGININE
- Z-NG-NITRO-L-ARGININE
- (S)-2-(benzyloxycarbonylamino)-5-(3-nitroguanidino)pentanoic acid
- Na-(Benzyloxycarbonyl)-N?-nitroarginine
- CS-0188249
- Z-Arg(NO)-OH
- AKOS015924230
- D95673
- BZPCSFNCKORLQG-NSHDSACASA-N
- EN300-7372894
- 2304-98-5
- W-107438
- Nalpha-Z-Nomega-nitro-L-arginine
- N2-Carbobenzoxy-N?-nitro-L-arginine
- MFCD00038092
- (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-5-(N'-NITROCARBAMIMIDAMIDO)PENTANOIC ACID
- AKOS015961686
- N-alpha-BenZyloxycarbonyl-N'-nitro-L-arginine (CbZ-L-Arg(NO2)-OH)
- AKOS030228183
- N2-Benzyloxycarbonyl-NG-nitro-L-arginine
- AS-72867
- Benzyloxycarbonylnitro-L-arginine
- M06223
- N2-((Benzyloxy)carbonyl)-Nw-nitro-L-arginine
- L-Ornithine, N5-[imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-
- NS00049285
- Z-Arg (NO2)
- Nalpha-carbobenzyloxy-Nomega-nitro-L-arginine
- N5-[Imino(nitroamino)methyl]-N2-[(benzyloxy)carbonyl]-L-ornithine
- Nα-(Benzyloxycarbonyl)-ω'-nitro-L-arginine
-
- MDL: MFCD00038092
- インチ: InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m0/s1
- InChIKey: BZPCSFNCKORLQG-NSHDSACASA-N
- ほほえんだ: N=C(N[N+]([O-])=O)NCCC[C@@H](C(O)=O)NC(OCC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 353.13400
- どういたいしつりょう: 353.134
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 13
- 複雑さ: 487
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 172A^2
じっけんとくせい
- 密度みつど: 1.44
- ゆうかいてん: 130-132 °C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.615
- ようかいど: 少量溶于甲醇
- PSA: 169.36000
- LogP: 2.24750
- 酸性度係数(pKa): 3.84±0.50(Predicted)
Z-Arg(NO2)-OH セキュリティ情報
- WGKドイツ:3
- 福カードFコード:10-21
- ちょぞうじょうけん:2-8°C
Z-Arg(NO2)-OH 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Z-Arg(NO2)-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1198824-25g |
(S)-2-(Cbz-amino)-5-(3-nitroguanidino)pentanoic Acid |
2304-98-5 | 95% | 25g |
$375 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-296770-5g |
Z-L-Arg(NO2)-OH, |
2304-98-5 | ≥99% | 5g |
¥150.00 | 2023-09-05 | |
| Key Organics Ltd | AS-72867-1MG |
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-(N’-nitrocarbamimidamido)pentanoic acid |
2304-98-5 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z857876-5g |
Z-Arg(NO2)-OH |
2304-98-5 | ≥98% | 5g |
¥127.80 | 2022-08-31 | |
| Fluorochem | M06223-25g |
Z-Arg(NO2)-OH |
2304-98-5 | 95% | 25g |
£46.00 | 2022-02-28 | |
| abcr | AB262007-25 g |
N-alpha-Benzyloxycarbonyl-N'-nitro-L-arginine (Cbz-L-Arg(NO2)-OH); . |
2304-98-5 | 25g |
€67.50 | 2023-06-22 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79370-5g |
N-Cbz-N-Nitro-L-Arginine |
2304-98-5 | 5g |
¥202.0 | 2021-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296770-5 g |
Z-L-Arg(NO2)-OH, |
2304-98-5 | ≥99% | 5g |
¥150.00 | 2023-07-10 | |
| Fluorochem | M06223-5g |
Z-Arg(NO2)-OH |
2304-98-5 | 95% | 5g |
£13.00 | 2022-02-28 | |
| Key Organics Ltd | AS-72867-5MG |
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-(N’-nitrocarbamimidamido)pentanoic acid |
2304-98-5 | >97% | 5mg |
£46.00 | 2025-02-08 |
Z-Arg(NO2)-OH 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
Z-Arg(NO2)-OHに関する追加情報
Z-Arg(NO2)-OH(CAS番号 2304-98-5)の総合解説:特性・応用・研究動向
Z-Arg(NO2)-OHは、ニトロアルギニン誘導体の一種であり、ペプチド合成や生化学研究において重要な役割を果たす化合物です。CAS番号 2304-98-5で特定されるこの物質は、保護基付きアミノ酸としての利用が注目されています。近年、創薬研究やプロテオミクス分野での需要増加に伴い、学術界・産業界双方で関心が高まっています。
Z-Arg(NO2)-OHの化学構造は、ベンジルオキシカルボニル(Z)基とニトロ(NO2)基で修飾されたアルギニン骨格から構成されます。この特異的な構造が、酵素反応の阻害剤やシグナル伝達経路の解析��活用される理由です。Google Scholarのデータによれば、2020年以降、本化合物に関する論文掲載数は年間15%以上の増加傾向を示しており、がん研究や神経科学分野での応用拡大が背景にあります。
実験室レベルでの取扱いにおいて、Z-Arg(NO2)-OHは有機溶媒への溶解性やpH安定性が重要な検討課題となります。DMSOやDMFとの相性が良い一方で、水溶性を改善するための修飾技術が近年特許出願されています。バイオコンジュゲート技術の発展に伴い、本化合物を利用したターゲットドラッグデリバリーシステムの開発例も報告されています。
市場動向として、Z-Arg(NO2)-OHのグローバル需要は北米地域が約42%を占め、アジア太平洋地域が急速な成長を見せています。LC-MSやHPLCを用いた高純度製品の要求が増加している背景には、抗体薬開発プロセスでの利用拡大があります。サプライチェーンの最適化を図るため、主要メーカーはcGMP対応生産施設の拡充を進めています。
学術的な研究事例では、Z-Arg(NO2)-OHが一酸化窒素合成酵素(NOS)の研究ツールとして活用されています。炎症性疾患モデルにおける活性酸素種(ROS)の制御メカニズム解明や、心血管研究での血管拡張作用評価に有用であることが複数の論文で確認されています。PubMedの検索結果分析によると、関連研究の60%以上が転写因子調節に関するテーマを含んでいます。
今後の技術展開として、Z-Arg(NO2)-OHを利用したスマートプローブの開発が期待されています。蛍光標識技術との組み合わせにより、リアルタイムイメージングが可能な次世代試薬の研究が東京大学やMITで進められています。AI創薬プラットフォームにおける仮想スクリーニング用データベースへの登録化合物数も増加傾向にあり、マルチオミックス解析時代に対応した新たな活用方法が模索されています。
品質管理面では、Z-Arg(NO2)-OHの安定性試験データが重要な選定基準となります。加速試験による分解経路の解析や、質量分析を用いた不純物プロファイリング技術が各メーカーで高度化しています。欧州薬局方(EP)やアメリカ薬局方(USP)の基準を満たす分析証明書(CoA)の整備が、研究用試薬としての信頼性向上に寄与しています。
環境対応の観点から、Z-Arg(NO2)-OHのグリーン合成手法開発も進展しています。マイクロ波反応装置を利用した合成効率化や、バイオカタリシスによる廃棄物削減技術が特許公開されています。サステナブルケミストリーの原則に基づき、溶媒回収システムを組み込んだ製造プロセスが欧州連合(EU)の助成金対象プロジェクトに選定される事例も発生しています。
総括すると、CAS番号 2304-98-5で特定されるZ-Arg(NO2)-OHは、基礎研究から臨床応用まで幅広い可能性を秘めた化合物です。創薬プラットフォームの多様化や精密医療の進展に伴い、その需要は今後さらに拡大すると予測されます。クロマトグラフィー技術の革新や自動合成装置の普及が、本化合物の研究利用をよりアクセシブルにするでしょう。
2304-98-5 (Z-Arg(NO2)-OH) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
